(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid
Overview
Description
“(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid” is an organoboron compound . The CAS Number is 871329-59-8 and its molecular weight is 229.06 . It is typically stored in an inert atmosphere at room temperature .
Molecular Structure Analysis
The linear formula of “(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid” is C8H12BNO4S . The exact molecular structure would require more specific information or computational chemistry analysis which I currently cannot provide.
Physical And Chemical Properties Analysis
“(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid” is a solid . It has a molecular weight of 229.06 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the information I found.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: Boronic acids, including derivatives similar to the specified compound, are synthesized for various applications. For example, amino-3-fluorophenyl boronic acid was synthesized from 4-bromo-2-fluoroaniline, with applications in glucose sensing materials (Das et al., 2003).
- Crystal Structure and Properties: The crystal structure and properties of boronic acid derivatives are studied to understand their potential applications. Studies on 4-amino-3-fluorophenylboronic acid revealed its potential in constructing glucose sensing materials (Das et al., 2003).
Chemical Sensing and Biomaterials
- Sensing Applications: Boronic acids are utilized in sensing applications due to their ability to bind with biologically relevant diols, such as saccharides and peptidoglycans. This binding is crucial in developing sensors for biomedical applications (Brooks et al., 2018).
- Fluoride Ion Sensing: Specific derivatives of boronic acid have been studied for their ability to sense fluoride ions in water/chloroform mixtures. This sensing is based on the formation of zwitterionic fluoroborates (Wade & Gabbaï, 2009).
Pharmaceutical and Biological Applications
- Drug Synthesis: Boronic acid derivatives, including those similar to (3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid, are important intermediates in the synthesis of various drugs and biologically active compounds. They are used in Suzuki aryl-coupling reactions for synthesizing olefins, styrenes, and biphenyl derivatives (Hai-xia et al., 2015).
Material Sciences
- Organic Electronics and Photonics: Four-coordinate boron(III) complexes derived from boronic acids have applications in organic electronics, photonics, sensing, and imaging probes for biomedical purposes (Sadu et al., 2017).
- Luminescent Materials: Certain boronic acid derivatives are used in developing luminescent materials with potential applications in organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials (Zhang et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
[3-(dimethylsulfamoyl)-4-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BFNO4S/c1-11(2)16(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOBAJDXTMHAKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BFNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(N,N-dimethylsulfamoyl)-4-fluorophenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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